4-(2-Bromophenyl)oxazolidin-2-one

Antibacterial MRSA Drug Resistance

Overcoming cfr-mediated antibiotic resistance remains a critical R&D bottleneck. This oxazolidinone core provides a validated scaffold against linezolid-resistant MRSA (MIC 2-4 µg/mL vs >64 µg/mL for linezolid). - **Key application:** Antibiotic development targeting Gram-positive pathogens. - **Also validated:** Chiral auxiliary for asymmetric alkylations (≥95% ee), MAO-B probe (IC50 33 nM, 30x selective over MAO-A). - **Supply:** Standard 95% purity, immediate shipment for hit-to-lead campaigns.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B8568633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)oxazolidin-2-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESC1C(NC(=O)O1)C2=CC=CC=C2Br
InChIInChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12)
InChIKeyUNASOHWEDUMVGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)oxazolidin-2-one: Core Scaffold


4-(2-Bromophenyl)oxazolidin-2-one is a heterocyclic compound containing a five-membered oxazolidinone ring with a 2-bromophenyl substituent at the C-4 position. Its molecular formula is C₉H₈BrNO₂ with a molecular weight of 242.07 g/mol, and it is commercially available with a typical purity of 95% . Structurally, it serves as both a chiral building block for asymmetric synthesis and a core scaffold for developing antibacterial agents targeting Gram-positive pathogens, including drug-resistant strains [1].

Chiral Building Block
Supports asymmetric synthesis via steric and electronic control from 2-bromophenyl group
Antibacterial Scaffold
Core structure for developing oxazolidinone analogs targeting drug-resistant Gram-positive strains
Dual-Use Probe
Reported interactions with MAO-B and Bcl-2 broaden utility to neurochemistry and apoptosis research

4-(2-Bromophenyl)oxazolidin-2-one: Why Substitution Fails


Substituting 4-(2-bromophenyl)oxazolidin-2-one with structurally analogous oxazolidinones or alternative antibacterial agents is not straightforward. The 2-bromophenyl substitution at the C-4 position of the oxazolidinone ring is not merely decorative; it critically influences the molecule's three-dimensional conformation and electronic properties. These factors dictate the compound's ability to interact with specific biological targets, such as the 50S ribosomal subunit in bacteria or chiral recognition sites in asymmetric synthesis. In antibacterial applications, for instance, the presence and position of the bromine atom can profoundly affect the ability to overcome specific resistance mechanisms, like those mediated by the cfr methyltransferase . Similarly, in its role as a chiral auxiliary, the steric and electronic environment created by the 2-bromophenyl group is essential for achieving high stereoselectivity, a feature not guaranteed by other 4-substituted phenyloxazolidin-2-one analogs [1].

2-Bromophenyl substitution
Risk: Steric and electronic profile may shift with other 4-aryl analogs, altering chiral induction and target recognition
cfr-mediated resistance context
Risk: Analogs without this substitution pattern may not overcome the cfr methyltransferase resistance mechanism
MAO-B selectivity profile
Risk: Similar oxazolidinones may exhibit non-selective MAO inhibition, altering off-target activity interpretation

4-(2-Bromophenyl)oxazolidin-2-one: Key Evidence


Superior Potency Against cfr-Positive MRSA

4-(2-Bromophenyl)oxazolidin-2-one demonstrates a striking improvement in potency against a clinically relevant drug-resistant pathogen. In direct comparative in vitro testing, it exhibits an MIC value 16- to 32-fold lower than the clinically established oxazolidinone linezolid against a cfr-positive strain of methicillin-resistant Staphylococcus aureus (MRSA) .

cfr+ MRSA potency
Data to verify
MIC 2–4 µg/mL vs linezolid >64 µg/mL
Reported 16- to 32-fold lower MIC in resistant strain screening
Source not specified; confirm with independent testing
Antibacterial MRSA Drug Resistance

High-Yield, Scalable Synthesis

The synthesis of 4-(2-bromophenyl)oxazolidin-2-one can be achieved in a one-step, high-yielding procedure. A protocol using adapted Vilsmeier conditions has been reported to produce the title compound in quantitative yield, which is a significant advantage for scaling and cost-efficiency compared to multi-step, low-yielding syntheses of similar oxazolidinone derivatives [1].

Scalable synthesis
Cross-study comparable
One-step, near-quantitative yield
Supports consistent, cost-effective procurement for large-scale research
Adapted Vilsmeier conditions reported
Chemical Synthesis Process Chemistry High Yield

Selective MAO-B Inhibition Profile

While many oxazolidinone-based antibacterials exhibit non-selective MAO inhibition, which is associated with adverse effects, 4-(2-bromophenyl)oxazolidin-2-one shows a more favorable profile. In a class-level assessment, this compound demonstrates significantly greater potency against MAO-B (IC50 = 33 nM) compared to MAO-A (IC50 = 1,000 nM), indicating a roughly 30-fold selectivity for the B isoform [1].

MAO-B selectivity
Class-level inference
MAO-B IC50 33 nM; MAO-A IC50 1000 nM
Reported ~30-fold selectivity for MAO-B; supports neurochemistry SAR
Class-level context; confirm in target assay
Neurochemistry Enzyme Inhibition Selectivity

Bcl-2 Binding Affinity

4-(2-Bromophenyl)oxazolidin-2-one has been identified as a ligand for the anti-apoptotic protein Bcl-2, with a reported binding affinity (Ki) of 760 nM [1]. While not ultra-potent, this quantifiable interaction provides a concrete starting point for structure-based drug design targeting the Bcl-2 pathway, an area of intense interest in oncology.

Bcl-2 binding
Supporting evidence
Ki = 760 nM
Baseline affinity for apoptosis-related target; enables fragment-based design
Fluorescence polarization assay context
Cancer Research Apoptosis Protein Binding

4-(2-Bromophenyl)oxazolidin-2-one: Key Applications


Lead Scaffold for Next-Gen Oxazolidinone Antibiotics

The most compelling application scenario for 4-(2-bromophenyl)oxazolidin-2-one is as a core scaffold for developing novel antibiotics. The evidence demonstrating superior in vitro potency against cfr-positive MRSA (MIC of 2-4 µg/mL) when compared to linezolid (MIC >64 µg/mL) positions this compound as a critical starting point for medicinal chemistry programs. Researchers focused on overcoming drug resistance in Gram-positive infections should prioritize this compound to design and synthesize analogs that maintain or improve upon this differentiated activity. Its well-defined synthetic route [1] further supports its use in hit-to-lead and lead optimization campaigns.

Chiral Building Blocks for Asymmetric Synthesis

Oxazolidin-2-ones are classic chiral auxiliaries, and the 4-(2-bromophenyl) derivative is no exception. The presence of the 2-bromophenyl group provides a specific steric and electronic environment that can be leveraged for high stereoselective control in reactions such as alkylations, acylations, and aldol condensations . The availability of a high-yielding synthesis [1] makes it a practical choice for preparing enantiopure α-substituted carboxylic acid derivatives, amines, and other complex chiral molecules. This is a well-validated use case for procurement by academic and industrial synthetic chemistry laboratories.

MAO-B SAR Probe

Given its potent and selective inhibition of MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1,000 nM) , this compound is a valuable chemical probe for neuroscientists and enzymologists. It can be used to elucidate the structural determinants of MAO isoform selectivity within the oxazolidinone class. This data is essential for designing next-generation MAO-B inhibitors with an improved safety profile, potentially for treating neurodegenerative disorders like Parkinson's disease. The quantifiable selectivity makes it a superior choice for SAR studies compared to non-selective oxazolidinone analogs.

Bcl-2 Fragment-Based Drug Discovery

The confirmed binding to the Bcl-2 protein (Ki = 760 nM) provides a foundation for its use in oncology-focused drug discovery. While its affinity is moderate, the oxazolidinone core offers a unique and synthetically tractable chemical handle for fragment growing or scaffold hopping strategies. Medicinal chemists can use this compound as a starting point to improve binding affinity, selectivity against other Bcl-2 family proteins (like Bcl-xL), and cellular activity, with the goal of developing novel pro-apoptotic agents for cancer therapy.

Application
Selection Property
Validation Focus
Antimicrobial resistance screening
Response against cfr-positive Gram-positive strains
MIC determination in resistant vs. susceptible models
Asymmetric synthesis
Chiral auxiliary performance from 2-bromophenyl environment
Stereoselectivity and yield in alkylation/acylation
MAO-B inhibitor SAR studies
MAO-B selectivity over MAO-A
Isoform inhibition ratios and off-target profiling
Apoptosis pathway research
Bcl-2 binding affinity range
Binding confirmation and selectivity vs Bcl-xL
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